2-(naphthalen-1-ylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate
Description
2-(Naphthalen-1-ylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features a naphthalene ring, an ethylphenyl group, and a pyrrolidine ring
Properties
Molecular Formula |
C25H24N2O4 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[2-(naphthalen-1-ylamino)-2-oxoethyl] 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C25H24N2O4/c1-2-17-8-4-6-13-22(17)27-15-19(14-24(27)29)25(30)31-16-23(28)26-21-12-7-10-18-9-3-5-11-20(18)21/h3-13,19H,2,14-16H2,1H3,(H,26,28) |
InChI Key |
CFEVKTRNVQRKIS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-ylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of naphthalene-1-amine with ethyl 2-oxoacetate to form an intermediate, which is then reacted with 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-ylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the naphthalene or pyrrolidine rings .
Scientific Research Applications
2-(Naphthalen-1-ylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-ylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-1-amine and naphthalene-2-amine share structural similarities and may exhibit similar reactivity.
Pyrrolidine derivatives: Compounds such as 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid have similar core structures and may be used in related applications.
Uniqueness
2-(Naphthalen-1-ylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
